molecular formula C7H6F9IO B1617754 3-Nonafluorobutyl-2-iodopropanol CAS No. 80233-96-1

3-Nonafluorobutyl-2-iodopropanol

Cat. No.: B1617754
CAS No.: 80233-96-1
M. Wt: 404.01 g/mol
InChI Key: HWYUEAAHUZJSMM-UHFFFAOYSA-N
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Description

3-Nonafluorobutyl-2-iodopropanol is a fluorinated alcohol with the molecular formula C7H7F9O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. It is commonly used in various scientific and industrial applications due to its distinctive reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Nonafluorobutyl-2-iodopropanol can be synthesized through several methods. One common approach involves the iodination of 4,4,5,5,6,6,7,7,7-nonafluoro-1-heptanol. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale iodination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Nonafluorobutyl-2-iodopropanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Nonafluorobutyl-2-iodopropanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nonafluorobutyl-2-iodopropanol involves its ability to form hydrogen bonds and interact with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can act as a hydrogen bond donor or acceptor, influencing the behavior of other molecules in its vicinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nonafluorobutyl-2-iodopropanol is unique due to the combination of fluorine and iodine atoms in its structure. This combination imparts distinctive chemical properties, such as increased reactivity and stability, making it valuable for specialized applications in various fields .

Properties

IUPAC Name

4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F9IO/c8-4(9,1-3(17)2-18)5(10,11)6(12,13)7(14,15)16/h3,18H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYUEAAHUZJSMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)I)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20895238
Record name 4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80233-96-1
Record name 1-Heptanol, 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080233961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nonafluorobutyl-2-iodopropanol
Reactant of Route 2
3-Nonafluorobutyl-2-iodopropanol
Reactant of Route 3
3-Nonafluorobutyl-2-iodopropanol
Reactant of Route 4
3-Nonafluorobutyl-2-iodopropanol
Reactant of Route 5
3-Nonafluorobutyl-2-iodopropanol
Reactant of Route 6
3-Nonafluorobutyl-2-iodopropanol

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